molecular formula C27H32N2O6 B2547865 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2231074-78-3

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2547865
CAS No.: 2231074-78-3
M. Wt: 480.561
InChI Key: PYVLXWWDSWQVAN-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-yl core modified with two critical protective groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the piperidine nitrogen, providing base-sensitive protection commonly used in peptide synthesis.
  • Boc (tert-butoxycarbonyl) on the α-amino group of the acetic acid side chain, offering acid-labile protection.

Its molecular formula is C27H32N2O6 (molecular weight: 480.55 g/mol), with stereochemical variations (e.g., R- or S-configuration) influencing its applications in drug discovery and solid-phase synthesis .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-12-14-29(15-13-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLXWWDSWQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid (often referred to as Fmoc-Pip-Dmb-OH) is a synthetic derivative that exhibits significant potential in medicinal chemistry and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group and a piperidine moiety, positions it as a valuable compound for various biological applications.

Structure and Properties

The compound's molecular formula is C29H34N2O5C_{29}H_{34}N_{2}O_{5}, with a molecular weight of approximately 482.57 g/mol. The presence of the Fmoc group provides stability during synthesis and enhances the compound's solubility in organic solvents, making it suitable for biological assays.

Property Value
Molecular FormulaC29H34N2O5C_{29}H_{34}N_{2}O_{5}
Molecular Weight482.57 g/mol
Chemical StructureChemical Structure
Purity≥98% (HPLC)

Biological Activity

While specific biological activities of this compound are not extensively documented, similar compounds with analogous structures have demonstrated various interactions with biological targets. These interactions can include:

  • Enzyme Inhibition : Compounds featuring piperidine rings often exhibit inhibitory effects on enzymes, which can be crucial for drug development.
  • Receptor Modulation : The structural components may interact with neurotransmitter receptors, influencing signaling pathways.

Case Studies

  • Enzyme Interaction Studies : Research has indicated that derivatives of piperidine can inhibit serine proteases, which play critical roles in various physiological processes. For instance, a study demonstrated that related compounds effectively inhibited trypsin-like enzymes, suggesting potential therapeutic applications in conditions involving protease dysregulation.
  • Cellular Imaging Applications : The fluorescent properties of the Fmoc group have been utilized in imaging studies to track cellular processes. This capability allows researchers to visualize the dynamics of cellular components and their interactions with drugs.
  • Drug Development : In a recent study, modifications of the piperidine structure were shown to enhance binding affinity to specific G-protein coupled receptors (GPCRs), indicating that this compound could serve as a lead structure for developing new therapeutics targeting neuropsychiatric disorders.

Synthesis

The synthesis of this compound involves several steps:

  • Protection of Amino Groups : The initial step includes protecting the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl).
  • Formation of Piperidine Ring : Subsequent reactions involve cyclization to form the piperidine ring, followed by the introduction of the acetic acid moiety.
  • Purification : The final product is purified using techniques such as chromatography to ensure high purity and yield.

Comparison with Similar Compounds

2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a)

  • Structure : Lacks Fmoc/Boc groups; replaces them with a 4-acetylphenyl substituent.
  • Synthesis: Prepared via nucleophilic aromatic substitution (4′-fluoroacetophenone + 2-(piperidin-4-yl)acetic acid hydrochloride in DMSO, 45% yield) .
  • Properties : Lower molecular weight (C18H22N2O3, ~314.38 g/mol) and increased hydrophobicity due to the acetyl group.

2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic Acid (9b)

  • Structure: Contains a cyano group instead of protective groups.
  • Synthesis: Higher yield (65%) due to the electron-withdrawing cyano group enhancing reactivity .

Stereochemical and Backbone Modifications

(R)- and (S)-Enantiomers

  • Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 281655-71-8) .
  • Key Difference : Stereochemistry at the α-carbon affects chiral recognition in enzymatic systems and peptide coupling efficiency.

2-[(2S,4S)-1-Fmoc-4-methoxypyrrolidin-2-yl]acetic Acid

  • Structure : Replaces piperidine with a pyrrolidine ring and adds a methoxy group.
  • Impact : Altered ring size and substituents influence conformational flexibility and solubility .

Protective Group Variations

2-(1-Fmoc-piperidin-4-yl)acetic Acid (CAS 391248-14-9)

  • Structure: Retains Fmoc but lacks the Boc-protected amino group.
  • Implications : Reduced steric hindrance and altered deprotection kinetics in peptide synthesis .

(S)-2-((Fmoc)amino)-3-(1-Boc-piperidin-4-yl)propanoic Acid

  • Structure: Extends the acetic acid side chain to propanoic acid.
  • Application : Enhanced backbone length may improve binding to hydrophobic enzyme pockets .

Stability and Reactivity

  • Fmoc Group : Base-sensitive (removed with piperidine), while Boc is acid-labile (cleaved with TFA). Dual protection enables orthogonal deprotection strategies .
  • Comparative Stability : Compounds lacking these groups (e.g., 9a–9d) exhibit greater stability under acidic/basic conditions but reduced utility in stepwise synthesis .

Solubility and LogP

  • Target Compound : Predicted LogP ~3.5 (Fmoc/Boc increase hydrophobicity).
  • Analogues :
    • 9a (acetyl) : LogP ~2.6.
    • 9c (tert-butoxycarbonylphenyl) : LogP ~4.1 due to bulky substituents .

Data Tables

Table 2. Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Stability Profile
Target Compound 3.5 <1 (DMSO) Sensitive to TFA/piperidine
9a 2.8 10 (DMSO) Stable under acidic conditions
9c (tert-butoxycarbonylphenyl) 4.1 <0.5 (DMSO) Base-sensitive

Preparation Methods

Resin Loading and Initial Deprotection

The synthesis begins with anchoring Fmoc-piperidine-4-carboxylic acid to a ChemMatrix or aminomethyl polystyrene resin preloaded with a Rink amide linker. Resin activation is achieved using 20% (v/v) piperidine in dimethylformamide (DMF) for two cycles of 8 minutes each, removing the Fmoc group with >95% efficiency. The resin is then washed with DMF (6 × 10 mL) and dichloromethane (DCM, 4 × 10 mL) to eliminate residual reagents.

Key Data :

  • Resin substitution: 0.85 mmol/g
  • Fmoc deprotection yield: 98.2% (quantified by UV-Vis at 301 nm)

Coupling of Boc-Protected Glycine Derivative

The Boc-protected amino acid, (2-methylpropan-2-yl)oxycarbonylamino acetic acid, is coupled using 4.0 equivalents relative to resin substitution. Activation is performed with hexafluorophosphate benzotriazole tetramethyluronium (HCTU, 3.8 equiv) and N-methylmorpholine (NMM, 8.0 equiv) in DMF for 60 minutes. Double coupling cycles are employed for sterically hindered residues to ensure >99% coupling efficiency, as monitored by Kaiser ninhydrin tests.

Optimized Conditions :

  • Solvent: DMF/NMP (1:1 v/v)
  • Temperature: 25°C (ambient)
  • Reaction time: 2 × 60 minutes

Iterative Deprotection and Elongation

Post-coupling, the Fmoc group is removed using 40% piperidine in DMF (2 × 5 minutes) to expose the piperidine nitrogen for subsequent functionalization. For challenging deprotections, 20% 4-methylpiperidine in DMF is used as an alternative to minimize diketopiperazine formation. The resin-bound intermediate is then reacted with Fmoc-glycine-OH under HCTU/NMM activation to introduce the acetic acid side chain.

Critical Note :
Microwave-assisted synthesis (CEM™, 25 W, 50°C) reduces coupling times by 40% for sterically congested intermediates.

Final Deprotection and Cleavage

The completed resin-bound peptide is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 3 hours to remove the Boc group and release the product from the resin. Crude product precipitation in cold diethyl ether yields a white solid, which is dissolved in acetonitrile/water (1:1) for purification.

Cleavage Efficiency :

  • Boc removal: >99% (confirmed by LC-MS)
  • Resin cleavage yield: 89–92%

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude product is purified using a Phenomenex Gemini C18 column (5 μm, 150 × 4.6 mm) with a gradient of 5–40% acetonitrile in 0.1% TFA/water over 35 minutes. The target compound elutes at 12.5 minutes, with purity >95% assessed by UV absorbance at 220 nm.

Chromatographic Data :

  • Retention time (t₅): 12.5 min
  • Purity: 96.4% (area normalization)
  • Mass spectrometry: [M+H]⁺ observed at m/z 481.3 (calculated 480.6)

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (600 MHz, DMSO-d₆) confirms the structure:

  • δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic)
  • δ 4.32–4.22 (m, 4H, Fmoc CH₂ and piperidine CH)
  • δ 1.44 (s, 9H, Boc tert-butyl)

¹³C NMR (151 MHz, DMSO-d₆):

  • δ 156.2 (C=O, Fmoc)
  • δ 80.1 (C, Boc tert-butyl)
  • δ 48.3 (CH₂, piperidine)

Comparative Analysis of Synthetic Routes

Parameter SPPS Solution-Phase
Overall Yield 62% 45%
Purity Post-HPLC 96.4% 88.7%
Synthesis Time 72 hours 120 hours
Scalability Up to 1 mmol Limited to 0.1 mmol

Solid-phase synthesis outperforms solution-phase methods in yield and scalability due to minimized intermediate isolation steps.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyloxycarbonyl group at the acetic acid side chain introduces significant steric hindrance during coupling. Employing 1:1 DMF/NMP as the solvent increases reagent solubility, improving coupling efficiency from 78% to 94%.

Epimerization Control

To suppress racemization during Fmoc deprotection, the reaction is conducted at 0–5°C with 0.1 M hydroxybenzotriazole (HOBt) added to the piperidine solution. This reduces epimerization from 8.2% to <1%.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies?

  • Methodological Answer : The synthesis requires careful selection of Fmoc-protected intermediates to prevent premature deprotection. highlights the use of NovaSyn TGR resin and Fmoc-amino acids in a stepwise solid-phase peptide synthesis (SPPS) approach. Critical steps include:

  • Activation of carboxyl groups with coupling agents (e.g., HBTU or DIC).
  • Maintaining reaction temperatures between -10°C and 20°C in dichloromethane (DCM) to optimize coupling efficiency .
  • Sequential deprotection of the Fmoc group using 20% piperidine in DMF, followed by thorough washing to remove byproducts.

Q. How can researchers ensure compound stability during storage and experimental handling?

  • Methodological Answer : Stability is contingent on avoiding incompatible materials (e.g., strong acids/bases, oxidizing agents) and controlling environmental conditions. specifies:

  • Storage in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent decomposition.
  • Use of desiccants to mitigate hygroscopic degradation.
  • Stability under normal laboratory conditions (20–25°C) for short-term use, provided exposure to light and moisture is minimized .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and silica gel chromatography are standard. emphasizes:

  • Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for final purification.
  • Thin-layer chromatography (TLC) for intermediate monitoring, using UV visualization or ninhydrin staining for amino group detection.
  • Mass spectrometry (MALDI-TOF) to confirm molecular weight and purity >95% .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?

  • Methodological Answer : describes ICReDD’s approach combining quantum mechanics (QM) and machine learning:

  • Use density functional theory (DFT) to model reaction pathways and identify transition states.
  • Apply reaction path search algorithms (e.g., GRRM) to predict optimal conditions for stereoselective synthesis.
  • Validate predictions with high-throughput experimentation, creating a feedback loop to refine computational models .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility profiling is critical. and suggest:

  • Testing solubility in aprotic solvents (DMSO, DMF), polar protic solvents (MeOH, H₂O), and mixed systems.
  • Quantifying solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Adjusting temperature and pH to mimic physiological conditions for biological assays .

Q. What strategies are effective for assessing the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer : and outline protocols for evaluating interactions:

  • Fluorescence-based assays : Monitor enzyme activity (e.g., proteases) using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with target proteins.
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, followed by mutagenesis to validate key residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of Fmoc-protected compounds?

  • Methodological Answer : and note limited toxicity data, requiring:

  • Acute toxicity testing (OECD 423) for oral, dermal, and inhalation routes.
  • Comparative analysis with structurally similar compounds (e.g., Fmoc-alanine in ) to infer hazard potential.
  • Adherence to safety protocols: Use fume hoods, PPE (nitrile gloves, lab coats), and emergency wash stations .

Tables for Key Data

Property Value/Method Source
Molecular Weight373.40 g/mol (C₂₃H₁₉NO₄)
Purity>95% (HPLC)
StabilityStable at 20–25°C; avoid strong acids
Solubility (DMSO)50 mg/mL (experimental)

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